Product packaging for 5-Bromo-3-chloropyridazine(Cat. No.:CAS No. 1196155-33-5)

5-Bromo-3-chloropyridazine

Cat. No.: B1527063
CAS No.: 1196155-33-5
M. Wt: 193.43 g/mol
InChI Key: CTLXLNJWIQSHPZ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloropyridazine (CAS 1196155-33-5) is a versatile halogenated heterocyclic compound that serves as a key synthetic intermediate in medicinal and organic chemistry. Its molecular formula is C 4 H 2 BrClN 2 with a molecular weight of 193.43 . This compound is particularly valued for its role in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the efficient and regioselective introduction of aryl groups to the pyridazine core . This route provides access to a wide-ranging series of pharmacologically useful pyridazine derivatives, confirming the usefulness of chloropyridazines as a masking group for the carbonyl moiety in synthetic transformations . The presence of both bromine and chlorine atoms on the pyridazine ring offers distinct reactivity profiles, allowing for sequential functionalization and making it a valuable scaffold for constructing more complex molecules in drug discovery efforts. The compound is a solid with a calculated density of 1.859 g/cm³ and has a solubility of approximately 15 g/L at 25 °C . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is classified as a hazardous substance. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures. Recommended storage is in an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2BrClN2 B1527063 5-Bromo-3-chloropyridazine CAS No. 1196155-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-4(6)8-7-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLXLNJWIQSHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717765
Record name 5-Bromo-3-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-33-5
Record name 5-Bromo-3-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 3 Chloropyridazine

Historical Development of Halogenation Strategies for Pyridazine (B1198779) Scaffolds

The halogenation of pyridazine and its parent heterocycle, pyridine (B92270), has been a long-standing challenge in synthetic chemistry. scispace.com As electron-deficient π-systems, these rings are inherently mismatched for typical electrophilic aromatic substitution (EAS) reactions, which favor electron-rich substrates. google.com Historically, this necessitated the use of harsh reaction conditions, such as high temperatures and the use of strong Lewis acids with elemental halogens, to force the reaction to proceed. google.comsmolecule.com These methods, however, often suffer from a lack of regioselectivity, leading to mixtures of isomeric products and limited substrate scope. arabjchem.org

Early strategies to overcome these challenges involved activating the ring system. One of the most significant historical developments was the use of N-oxidation. The introduction of an N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at specific positions. For instance, pyridine N-oxides can be nitrated at the 4-position, and the resulting nitro-group can be subsequently displaced by halides. google.com Another approach involved heating N-oxides with reagents like phosphorus oxychloride (POCl₃) or sulphuryl chloride (SO₂Cl₂) to introduce chlorine atoms, although this could also lead to mixtures of products. researchgate.netresearchgate.net

The quest for milder and more selective methods led to the development of numerous advanced strategies. In recent decades, transition metal-catalyzed cross-coupling reactions have become a cornerstone of heterocyclic chemistry, allowing for the precise installation of halogens. However, for direct C-H halogenation, significant progress has been made with the design of novel reagents and reaction pathways. These include the development of specialized phosphine (B1218219) reagents that can activate pyridines for 4-position halogenation via an SNAr pathway. google.comnih.gov Other innovative approaches involve temporary ring-opening and closing sequences, such as those utilizing Zincke imine intermediates, to achieve highly regioselective 3-halogenation of pyridines under mild conditions. scispace.comarabjchem.org These developments represent a shift from brute-force halogenation to elegant, mechanism-driven strategies for the controlled functionalization of pyridazine and related scaffolds.

Targeted Synthesis of 5-Bromo-3-chloropyridazine

This compound (CAS No. 1196155-33-5) is a halogenated pyridazine derivative utilized as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. google.comnih.gov Its synthesis requires precise control over the introduction of two different halogen atoms at specific positions on the pyridazine core.

Direct Halogenation Approaches to Pyridazine Derivatives

Directly halogenating an unsubstituted pyridazine ring to produce this compound is synthetically challenging. The electron-deficient nature of the pyridazine ring makes electrophilic substitution difficult, and achieving regioselective introduction of both bromine and chlorine at the C5 and C3 positions, respectively, is problematic. Such direct approaches would likely require severe conditions and would be expected to yield a complex mixture of mono- and di-halogenated isomers, making isolation of the desired product difficult and inefficient.

Multi-step Synthetic Routes from Precursor Pyridazines

Due to the challenges of direct halogenation, multi-step routes starting from pre-functionalized pyridazine precursors are the most viable strategies for synthesizing this compound.

A common and effective strategy for the synthesis of 3-chloropyridazines involves the use of pyridazin-3(2H)-one precursors. The carbonyl group in pyridazin-3(2H)-ones can be readily converted to a chloro group by treatment with reagents such as phosphorus oxychloride (POCl₃). arabjchem.orgnih.gov This transformation is a key step in the synthesis of many pyridazine derivatives.

For the synthesis of this compound, a plausible route would begin with a suitable pyridazin-3(2H)-one. This precursor would first be chlorinated at the 3-position. The subsequent step would involve the regioselective bromination of the resulting 3-chloropyridazine (B74176) at the 5-position. The success of this step depends on the directing effects of the existing chloro-substituent and the ring nitrogens. Dehydrogenation of a dihydropyridazinone intermediate using a bromine/acetic acid mixture is also a known transformation in pyridazine chemistry, suggesting that bromination of the ring is feasible. scispace.com

Table 1: Representative Chlorination of Pyridazin-3(2H)-one Derivatives

Starting Material Reagent Conditions Product Yield Reference
5,6-bis(4-substitutedphenyl)-pyridazin-3(2H)-one POCl₃ Reflux 3-chloro-5,6-bis(4-substitutedphenyl)pyridazine - arabjchem.org
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one POCl₃ Reflux 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine - nih.gov

An alternative strategy involves starting with a pyridazine ring that is already halogenated and then modifying it. This could involve either introducing a second halogen atom or performing a halogen exchange reaction. For example, one could envision a route starting from 3,5-dibromopyridazine. A selective halogen exchange or nucleophilic substitution at the 3-position could potentially replace one bromine atom with chlorine. The reaction of 3,5-dibromopyridine-N-oxide with sulphuryl chloride has been shown to produce a mixture of chlorinated products, indicating that such transformations are possible, though regioselectivity can be an issue. researchgate.net

Another approach is to start with a chlorinated pyridazine and introduce a bromine atom. The bromination of 6-chloropyridazin-3-amine with elemental bromine has been shown to proceed with high yield and regioselectivity at the 4-position, demonstrating that existing substituents can effectively direct the introduction of a new halogen. smolecule.com Similarly, the synthesis of 4-bromo-6-chloro-3-phenylpyridazine (B1280439) highlights the ability to introduce bromine onto a pre-existing chloropyridazine core. thieme-connect.com A route to this compound could therefore involve the selective bromination of 3-chloropyridazine, potentially guided by modern regioselective techniques.

Regioselective Bromination and Chlorination Techniques

Modern synthetic chemistry offers several powerful tools for the regioselective halogenation of heterocycles that could be applied to the synthesis of this compound.

Directed ortho-metalation is a prominent strategy. This involves using a directing group on the ring to guide a strong base (like an organolithium or magnesium amide reagent) to deprotonate a specific adjacent position. The resulting organometallic intermediate can then be trapped with an electrophilic halogen source (e.g., Br₂ or CCl₂Br₂). nih.gov For instance, the magnesiation of 3-chloropyridine (B48278) can be directed to the 4-position. uni-muenchen.de While this specific example does not yield the desired 5-bromo substitution pattern, it illustrates the principle of using metalation to achieve regiocontrol that would be impossible with direct electrophilic attack.

The use of N-oxides to control regioselectivity remains a valuable modern technique. The N-oxide group significantly alters the electronic landscape of the pyridazine ring, and its subsequent removal after halogenation provides a powerful synthetic handle. For example, heating 3-bromopyridine-N-oxide hydrochloride with sulphuryl chloride yields a mixture of bromo-chloro-pyridines, demonstrating that the N-oxide can facilitate chlorination of a brominated ring. researchgate.net

Transition metal-catalyzed C-H activation and halogenation is another frontier. While not yet commonplace for pyridazines, these methods offer the potential for highly selective functionalization under relatively mild conditions, avoiding the need for pre-functionalized starting materials.

Table 2: Examples of Regioselective Halogenation on Pyridine/Pyridazine Scaffolds

Substrate Reagents Product Key Feature Reference
6-Chloropyridazin-3-amine Br₂, NaOAc, AcOH 3-Amino-4-bromo-6-chloropyridazine Amino group directs bromination to C4 smolecule.com

Catalytic Approaches in the Synthesis of this compound

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and the functionalization of pyridazines is no exception. researchgate.netnih.gov These methods offer efficient and selective ways to form carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions are widely used for the derivatization of halogenated pyridazines. researchgate.netmdpi.com The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective transformations.

Application in Derivatization of Bromo-Pyridazines

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This reactivity difference enables selective functionalization at the C5 position of this compound. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. mdpi.commt.com Similarly, the Negishi reaction, utilizing an organozinc reagent, offers another powerful method for C-C bond formation at the bromo-substituted position. mt.comnumberanalytics.comnrochemistry.com The Sonogashira coupling can also be employed to introduce alkyne moieties. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Pyridazines

Reaction TypeReactantsCatalyst SystemProduct TypeReference
Suzuki-Miyaura3-bromo-6-(thiophen-2-yl)pyridazine, (hetero)aromatic boronic acidsPalladium catalyst3-aryl-6-(thiophen-2-yl)pyridazines mdpi.com
Sonogashira5-bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one, terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N5-alkynyl-6-phenylpyridazin-3(2H)-one derivatives mdpi.com
Considerations for Chloropyridazine Reactivity in Catalysis

While the C-Br bond is more reactive, the C-Cl bond on the pyridazine ring can also participate in cross-coupling reactions, typically under more forcing conditions or with specialized catalyst systems. nih.govuoanbar.edu.iq The development of highly active palladium catalysts, often employing bulky electron-rich phosphine ligands, has expanded the scope of reactions involving less reactive aryl chlorides. nih.govorganic-chemistry.org This allows for sequential cross-coupling strategies, where the C5-Br bond is first functionalized, followed by a subsequent reaction at the C3-Cl position.

The reactivity of chloropyridazines in catalytic cycles is influenced by the electron-poor nature of the heterocyclic ring. nih.govuoanbar.edu.iq This can sometimes lead to catalyst inhibition, particularly in the presence of basic nitrogen atoms within the substrate. organic-chemistry.org Careful selection of the catalyst, ligands, and reaction conditions is therefore crucial for successful transformations.

Other Transition Metal-Mediated Syntheses

Besides palladium, other transition metals like nickel and copper have also been utilized in the synthesis and functionalization of pyridazine derivatives. Nickel-catalyzed cross-coupling reactions, for instance, have been shown to be a reliable alternative for biaryl formation from chloropyridazines. nih.gov Copper-catalyzed reactions are also employed, for example, in cyanation reactions or in domino reactions for the construction of fused heterocyclic systems containing a pyridazine ring. beilstein-journals.orgarabjchem.org

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Minimization

The choice of solvent is a cornerstone of green synthetic chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. In the synthesis of halogenated pyridines and pyridazines, the solvent can dramatically influence reaction outcomes, including yield and regioselectivity.

Research into the synthesis of related substituted pyridines has shown that polar aprotic solvents like dimethylformamide (DMF) are often effective for nucleophilic substitution reactions. google.compharm.or.jp However, the green credentials of such solvents are questionable. The trend is moving towards either minimizing their use or replacing them with more environmentally friendly alternatives. mdpi.com An efficient synthesis of a 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid derivative highlighted the critical role of the solvent; the reaction of a dichloro-precursor with a nucleophile showed significant variation in product distribution depending on the solvent used. pharm.or.jp For instance, using DMF favored the desired product, whereas solvents like acetonitrile (B52724) (CH3CN), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (CH2Cl2) resulted in poorer yields of the target isomer. pharm.or.jp

The exploration of "green solvents" like water, ionic liquids, or polyethylene (B3416737) glycol in the synthesis of sulfur-containing heterocycles demonstrates a viable path forward. mdpi.com These solvents can offer benefits such as low toxicity, non-flammability, and reduced environmental impact.

Table 1: Effect of Solvent on Regioselectivity in a Related Halopyridine Synthesis

Solvent Dielectric Constant (ε) Outcome/Yield of Desired Product Reference
Dimethylformamide (DMF) 36.7 Major product obtained pharm.or.jp
Acetonitrile (CH3CN) 37.5 Poor yield compared to DMF pharm.or.jp
Tetrahydrofuran (THF) 7.6 Poor yield compared to DMF pharm.or.jp
Dichloromethane (CH2Cl2) 9.1 Good ratio of isomers but separation issues pharm.or.jp

This table illustrates the impact of solvent choice on a nucleophilic substitution reaction of a related dichloropyridine derivative, indicating that similar considerations would be crucial for optimizing the synthesis of this compound.

Energy Efficiency in Reaction Design (e.g., Microwave Irradiation)

Energy consumption is a major factor in the sustainability of a chemical process. Conventional heating methods, which rely on conduction and convection, are often slow and inefficient. orionjournals.com Microwave-assisted synthesis (MAS) has emerged as a powerful tool in green chemistry, offering significant advantages in energy efficiency and reaction speed. nih.govscispace.com

Microwave irradiation accelerates reactions by directly heating the reactant molecules, leading to rapid temperature increases and often reducing reaction times from hours to mere minutes. orionjournals.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including halopyridines and pyrimidines, resulting in higher yields and purity. nih.govresearchgate.net For example, the synthesis of fluorescein, which takes about 10 hours with conventional heating, can be completed in just 35 minutes using microwave heating. orionjournals.com Similarly, microwave-assisted synthesis of aspirin (B1665792) increased the yield from 85% to 97%. orionjournals.com While specific studies on the microwave synthesis of this compound are not prevalent, the extensive success in related systems strongly suggests its applicability. researchgate.net

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis (MAS) for Organic Reactions

Reaction Type / Compound Conventional Method (Time) Microwave Method (Time) Key Advantage Reference
Esterification (Methyl benzoate) 8 hours 5 minutes Drastic time reduction orionjournals.com
Heterocycle Synthesis 3–10 hours 4–9 minutes Increased yield (70-72% vs 87-88%) nih.gov
Nucleophilic Substitution Several hours Several minutes High yields (up to 99%) researchgate.net

This table provides examples from the literature demonstrating the significant energy and time savings achieved by using microwave irradiation for syntheses analogous to those used for heterocyclic compounds.

Atom Economy and Waste Reduction Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired final product. nih.gov A high atom economy indicates minimal waste generation.

Synthetic strategies for compounds like this compound can be designed to maximize atom economy. This often involves choosing reactions that are additive rather than substitutive, where large leaving groups are generated as waste. For instance, a process for preparing a bipyridine derivative was criticized for its poor atom economy due to the use of a high molecular weight benzenesulfonyl leaving group. google.com An improved process utilized smaller halogen leaving groups, which is inherently more atom-economical. google.com

Another strategy involves avoiding the use of certain types of reagents that generate significant waste. A patented method for preparing a related pyrazole (B372694) carboxylate intermediate emphasizes that the process avoids oxidizing reagents, leading to less waste and a more industrially viable route. patsnap.com The ideal synthesis would have a 100% atom economy, where all reactant atoms are found in the product. nih.gov By carefully selecting reagents and reaction pathways, the synthesis of this compound can be made more sustainable.

Table 3: Strategies for Improving Atom Economy in Heterocyclic Synthesis

Strategy Low Atom Economy Approach High Atom Economy Approach Principle Reference
Choice of Leaving Group Use of large leaving groups (e.g., benzenesulfonates) Use of small leaving groups (e.g., halogens) Minimizes mass of byproducts google.com
Reaction Type Stoichiometric use of oxidizing/reducing agents Catalytic reactions, avoiding stoichiometric reagents Reduces inorganic salt waste patsnap.comrsc.org
Process Simplification Multi-step synthesis with intermediate purifications One-pot or telescoping reactions Reduces solvent and material loss google.com

Reactivity and Derivatization of 5 Bromo 3 Chloropyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridazine (B1198779) rings. nih.gov This process involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring enhances its electrophilicity, thereby accelerating the reaction. masterorganicchemistry.compressbooks.pub

Reactivity at the C3-Chlorine Position

The chlorine atom at the C3 position of 5-bromo-3-chloropyridazine is susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring activates this position for SNAr reactions.

Amination reactions introduce an amino group onto the pyridazine scaffold, a common structural motif in medicinally relevant compounds. The reaction of this compound with primary amines proceeds via nucleophilic substitution of the C3-chlorine. These reactions are often catalyzed by transition metals like palladium or nickel, which facilitate the formation of the C-N bond. nih.govfishersci.co.uk The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, nickel-catalyzed amination has been shown to be effective for the coupling of primary aliphatic amines with aryl chlorides. acs.org The steric properties of the primary amine can significantly affect the reaction outcome, with less hindered amines generally providing higher yields. acs.org

Table 1: Examples of Amination Reactions with Primary Amines This table is for illustrative purposes and does not represent exhaustive data.

Primary Amine Catalyst/Conditions Product Yield (%)
n-Butylamine (BINAP)Ni(η²-NC-Ph), NaOᵗBu, Toluene, 50°C 5-Bromo-3-(butylamino)pyridazine Good to Excellent acs.org
Cyclohexylamine (BINAP)Ni(η²-NC-Ph), NaOᵗBu, Toluene, 80°C 5-Bromo-3-(cyclohexylamino)pyridazine Good acs.org

Alkoxylation and thiolation reactions introduce alkoxy and thioether functionalities, respectively, onto the pyridazine ring. These reactions typically involve the treatment of this compound with an appropriate alkoxide or thiol nucleophile. The reactivity follows the principles of SNAr, where the chlorine at the C3 position is displaced. These functional groups can significantly alter the electronic properties and biological activity of the resulting compounds. For example, the introduction of a methoxy (B1213986) group can increase the electron density of the ring, potentially influencing its interaction with biological targets.

In molecules containing multiple different halogen atoms, the relative reactivity towards nucleophilic substitution is often governed by the stability of the carbon-halogen bond and the electronegativity of the halogen. Generally, in SNAr reactions, the reactivity order is F > Cl > Br > I, which is counterintuitive to the bond strength order. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom. masterorganicchemistry.com Therefore, in this compound, the C3-chlorine is generally more susceptible to nucleophilic attack than the C5-bromine in SNAr reactions. However, reaction conditions can be tailored to favor substitution at either position.

Reactivity at the C5-Bromine Position

While the C3-chlorine is generally more reactive in SNAr reactions, the C5-bromine can be selectively functionalized, particularly through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for forming carbon-carbon bonds. rsc.orgwikipedia.org These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net In the case of this compound, the Suzuki coupling typically occurs selectively at the C5-bromine position. The general trend for oxidative addition to the palladium catalyst is Ar-I > Ar-Br > Ar-Cl, making the C-Br bond more reactive than the C-Cl bond in this catalytic cycle. rsc.org This selectivity allows for the introduction of various aryl or vinyl groups at the C5 position while leaving the C3-chlorine intact for subsequent modifications.

Table 2: Suzuki-Miyaura Coupling of this compound Derivatives This table is for illustrative purposes and does not represent exhaustive data.

Boronic Acid Catalyst/Conditions Product Yield (%)
Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O 3-Chloro-5-phenylpyridazine Good rsc.org
4-Tolylboronic acid Pd(dppf)Cl₂, K₂CO₃, Dioxane 3-Chloro-5-(p-tolyl)pyridazine High

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp², sp³, and sp hybridized carbons. wikipedia.orgacs.org Similar to the Suzuki coupling, the Negishi reaction with this compound would be expected to proceed preferentially at the more reactive C-Br bond, enabling the introduction of a wide range of alkyl, aryl, or vinyl substituents at the C5 position.

Formation of Carbon-Carbon Bonds

The introduction of new carbon-carbon bonds to the this compound scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These methods are versatile and benefit from the electron-deficient character of the pyridazine ring, which facilitates the crucial oxidative addition step in the catalytic cycle. mdpi.com The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key feature, with the C-Br bond at the C5 position being significantly more reactive than the C-Cl bond at the C3 position in typical cross-coupling protocols like the Suzuki-Miyaura, Negishi, and Sonogashira reactions. rsc.orguwindsor.cawikipedia.org

This reactivity difference is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition by the palladium(0) catalyst. rsc.org Consequently, selective mono-functionalization at the C5 position can be achieved with high efficiency while leaving the C3-Cl bond intact for subsequent transformations.

For instance, in Suzuki-Miyaura coupling, this compound can react selectively with an arylboronic acid at the C5 position. A notable example is the reaction of 3-chloro-5-bromo-6-phenylpyridazine, which undergoes Suzuki-Miyaura coupling exclusively at the C5 position. rsc.org Similarly, in Negishi coupling, related substrates like 5-bromo-2-chloropyridine (B1630664) react preferentially at the bromide position when treated with an organozinc reagent. uwindsor.ca

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table is based on established reactivity principles for dihalopyridazines and related N-heteroarenes.

Reaction TypeCoupling PartnerTarget PositionCatalyst/Conditions (Typical)Product Type
Suzuki-Miyaura Arylboronic AcidC5 (Br)Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O5-Aryl-3-chloropyridazine
Negishi Organozinc HalideC5 (Br)Pd(dppf)Cl₂, THF5-Alkyl/Aryl-3-chloropyridazine
Sonogashira Terminal AlkyneC5 (Br)Pd(PPh₃)₂Cl₂, CuI, Et₃N5-Alkynyl-3-chloropyridazine
Direct Arylation Reactions

Direct C-H arylation is a modern synthetic method that forms carbon-carbon bonds by activating a C-H bond, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nii.ac.jprsc.org However, the application of direct C-H arylation to this compound is challenging. The pyridazine ring is inherently electron-deficient, a characteristic that is further intensified by the presence of two strongly electron-withdrawing halogen atoms. mdpi.com This electronic profile makes the sole C-H bond on the ring (at the C4 or C6 position, depending on numbering) significantly less nucleophilic and thus less prone to activation via common palladium-catalyzed mechanisms that involve concerted metalation-deprotonation. nih.gov

While direct C-H arylation of some azines has been achieved, these reactions often require specific conditions, such as the use of highly reactive arylating agents like aryldiazonium salts under photolytic conditions, or the installation of a directing group to facilitate C-H activation. researchgate.net For a substrate like this compound, the C-Br bond is the most reactive site for arylation via palladium catalysis, and C-H activation pathways are generally not competitive under standard cross-coupling conditions. rsc.org Therefore, while theoretically possible under specialized conditions, direct C-H arylation is not a common strategy for the functionalization of this particular compound.

Selective Functionalization of C3-Cl vs. C5-Br

The selective functionalization of the two distinct halogen atoms in this compound is a cornerstone of its synthetic utility. The difference in reactivity between the bromine at C5 and the chlorine at C3 allows for stepwise and controlled derivatization, enabling the synthesis of complex, unsymmetrically substituted pyridazines.

Orthogonal reactivity refers to the ability to selectively perform a chemical reaction at one functional group in the presence of another, different functional group by choosing specific reagents and conditions. google.com In this compound, the C5-Br and C3-Cl bonds serve as a classic example of an orthogonal handle pair in the context of transition-metal-catalyzed cross-coupling.

The primary basis for this orthogonality is the differential reactivity of the carbon-halogen bonds towards oxidative addition by a low-valent metal catalyst, typically palladium(0). The general order of reactivity is C-I > C-Br > C-Cl. wikipedia.org This hierarchy allows for high chemoselectivity in reactions such as Suzuki-Miyaura, Heck, Stille, and Sonogashira coupling, which will preferentially occur at the more labile C-Br bond. rsc.org

This principle enables a synthetic strategy where the C5 position is first functionalized via a palladium-catalyzed reaction. The resulting 5-substituted-3-chloropyridazine retains the chlorine atom, which can then be targeted in a subsequent, often more forcing, coupling reaction or a different type of transformation, such as a nucleophilic aromatic substitution (SNAr). For example, a Suzuki coupling can be performed at C5, followed by a Buchwald-Hartwig amination at C3, demonstrating a powerful one-pot or sequential functionalization strategy.

The concepts of kinetic and thermodynamic control can be applied to understand the potential outcomes of halogen exchange (Halex) reactions, where one halogen atom is substituted for another. google.com In a reaction with competing pathways, the kinetic product is the one that forms fastest (lower activation energy), while the thermodynamic product is the most stable one (lower Gibbs free energy). researchgate.netmountainscholar.org

For this compound, the C-Br bond is weaker and more polarizable than the C-Cl bond, suggesting it is the kinetically favored site for substitution in many reactions, including palladium-catalyzed couplings and some nucleophilic substitutions. rsc.org A reaction under kinetic control (e.g., at low temperatures, with short reaction times) would likely lead to the substitution of the bromine atom. libretexts.org

Conversely, a reaction under thermodynamic control (e.g., at higher temperatures, with longer reaction times, allowing for reversibility) would favor the formation of the most stable product. researchgate.netresearchgate.net The relative stability of the resulting dihalopyridazine would depend on the specific halogens involved. For instance, in a hypothetical exchange with fluoride (B91410) ions, the stability of the C-F bond is much greater than that of C-Cl or C-Br, which could provide a thermodynamic driving force for the reaction. The final product distribution would depend on whether the reaction conditions allow for an equilibrium to be established between the starting material, intermediates, and products.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile attacks an aromatic ring, replacing one of the hydrogen atoms. d-nb.info However, the pyridazine ring system is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring. This inherent electron deficiency makes pyridazines significantly less reactive towards electrophiles than benzene. The presence of two additional, strongly deactivating halogen substituents (bromo and chloro) on the this compound molecule further depletes the ring of electron density, rendering it highly unreactive towards electrophilic aromatic substitution under standard conditions.

Direct electrophilic halogenation, such as bromination with Br₂ and a Lewis acid, is not a feasible reaction for this compound. The high degree of deactivation of the aromatic ring prevents the formation of the required sigma complex (arenium ion) intermediate. d-nb.info

Attempts to introduce additional halogen atoms onto the pyridazine ring typically proceed through alternative mechanistic pathways. These methods include:

Metalation-Halogenation: A common strategy involves the deprotonation of a C-H bond using a strong base (e.g., lithium diisopropylamide, LDA) to form an organometallic intermediate, which is then quenched with an electrophilic halogen source (e.g., I₂, Br₂, or C₂Cl₆). arkat-usa.org

Halogen-Dance Reactions: Under certain basic conditions, a halogen atom can migrate from its original position to an adjacent, metalated carbon. This rearrangement can be exploited to synthesize isomers that are not accessible through direct synthesis. researchgate.net

Sandmeyer-type Reactions: If an amino group is present on the ring, it can be converted into a diazonium salt and subsequently displaced by a halide, a well-established method for introducing halogens onto aromatic systems. google.com

Therefore, while the outline mentions "re-bromination, iodination" under the heading of electrophilic substitution, for this specific compound, such transformations would not proceed via a classical EAS mechanism but would require alternative synthetic strategies.

Nitration and Sulfonation

Electrophilic substitution reactions like nitration and sulfonation on the pyridazine ring are generally challenging due to the ring's electron-deficient nature. The nitrogen atoms deactivate the ring towards electrophilic attack.

Nitration: Direct nitration of pyridazine itself is difficult. However, the introduction of a nitro group onto a pyridazine ring can sometimes be achieved, often requiring harsh conditions. For instance, the nitration of 2-amino-5-bromopyridine (B118841) to 2-amino-3-nitro-5-bromopyridine is accomplished using a mixture of nitric and sulfuric acids. googleapis.com Similarly, 2-bromo-3-chloropyridine (B1276723) can be nitrated at the 5-position using concentrated sulfuric and nitric acids at low temperatures. While these examples are on pyridine (B92270) rings, they illustrate the general conditions often required for nitrating electron-deficient heterocycles. Specific studies on the direct nitration of this compound are not extensively documented in the reviewed literature, suggesting that such a transformation may be low-yielding or that alternative synthetic routes are preferred.

Sulfonation: The sulfonation of pyridazines is also an infrequently reported transformation. The sulfonation of a pyridine ring can be achieved, for example, by reacting 5-bromo-2-chloropyridine with chlorosulfonic acid or sulfur trioxide to introduce a sulfonyl group. smolecule.com A multi-step synthesis involving the formation of a heteroaryl Grignard reagent from 3,5-dibromopyridine, followed by reaction with sulfuryl chloride, has been developed to produce a sulfonamide derivative. sci-hub.se This indirect approach highlights the difficulties associated with direct electrophilic sulfonation of such halogenated heterocycles.

Metalation and Lithiation Strategies

Metalation, particularly lithiation, followed by quenching with an electrophile, is a powerful tool for the functionalization of pyridazines. researchgate.net This approach circumvents the challenges of direct electrophilic substitution.

Directed Ortho-Metalation (DoM) in Pyridazines

Directed ortho-metalation (DoM) is a highly regioselective method for the deprotonation of substituted aromatic and heteroaromatic compounds. In pyridazines, the nitrogen atoms can act as directing groups, but the regioselectivity can be complex. The use of lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), has been studied for the metalation of pyridazines bearing ortho-directing groups. scispace.com

The regioselectivity of metalation can be influenced by Lewis acids. For example, the use of a monodentate Lewis acid like BF₃·OEt₂ can direct metalation to the ortho position of pyridazine. nih.govresearchgate.net In contrast, a bidentate Lewis acid can lead to metalation at the C4-position. researchgate.net The regioselective lithiation of unsymmetrical pyridazines, such as 3-chloro-6-methoxypyridazine, has been achieved with moderate success. researchgate.net For this compound, the chlorine and bromine atoms themselves can influence the site of metalation. Research on the regioselective tri- and tetra-functionalization of the pyridazine scaffold has utilized building blocks like 3-(butylthio)-6-chloropyridazine, performing selective metalations with TMPMgCl·LiCl. researchgate.net

A general method for synthesizing functionalized pyridazinylboronic acids involves a DoM–boronation protocol. nih.gov This strategy highlights the synthetic utility of metalated pyridazine intermediates.

Transmetalation Reactions

Transmetalation reactions are crucial in many cross-coupling reactions, where an organometallic reagent transfers its organic group to another metal, typically a palladium or nickel catalyst. This step is fundamental in Suzuki-Miyaura, Stille, and other similar coupling reactions used to functionalize pyridazines. researchgate.net

In the context of Suzuki-Miyaura reactions, the transmetalation step involves the transfer of an organic group from a boronic acid or its derivative to a palladium(II) complex. researchgate.net The presence of a base is essential for this process, as it activates the organoboron compound. researchgate.net The reactivity of chloropyridines in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions has been investigated. While 3- and 4-chloropyridines can be successfully coupled, α-halo-N-heterocycles like 2-chloropyridine (B119429) can lead to the formation of inactive catalyst species. rsc.org However, the corresponding Kumada-Tamao-Corriu reactions, which use more reactive Grignard reagents, proceed readily. rsc.org

For this compound, the bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. For example, it can participate in Suzuki-Miyaura coupling with aryl boronic acids to introduce an aryl group at the 5-position. smolecule.com

Ring-Opening and Ring-Closing Reactions Involving the Pyridazine Core

The pyridazine ring can undergo transformations that involve either its opening to form acyclic intermediates or its participation in ring-closing reactions to form fused heterocyclic systems.

Pyridazine Ring Transformations

Pyridazine N-oxides can undergo photoinduced ring-opening reactions to furnish pyrazoles. acs.org This method provides a mild and modular approach for the synthesis of 3-aryl-5-acyl-1H-pyrazoles from appropriately substituted pyridazine N-oxides. acs.org Thiophene (B33073) ring-opening reactions have also been utilized in conjunction with pyridazine chemistry. For instance, α-chloro-β-nitrothienopyridazines react with N'-(aryl)benzothiohydrazides to yield 1,3,4-thiadiazoline-benzothiazolo[3,2-b]pyridazine hybrids through a process involving thiophene ring-opening and subsequent intramolecular cyclizations. nih.goviaea.org

Formation of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The two halogen atoms provide sites for sequential or one-pot cyclization reactions. For example, 6-chloropyridazine-3(2H)-thione, which can be derived from related chloropyridazines, reacts with various bifunctional reagents to form fused systems like isoxazolo[4,5-d]pyridazines. scispace.com Similarly, 6-aryl-4-pyrazol-1-yl-pyridazin-3-one can be converted to the corresponding 3-chloro derivative, which then serves as a building block for constructing triazino[4,3-b]pyridazine systems. researchgate.net

The synthesis of pyrido[3,4-c]pyridazines can be achieved through various strategies, including the condensation of substituted pyridines followed by cyclization. mdpi.com The formation of thieno[2,3-c]pyridazines and 1H-pyrazolo[3,4-c]pyridazines has been accomplished from thio-substituted chloropyridazine building blocks after a sequence of metalation and cross-coupling reactions. researchgate.net These examples underscore the versatility of the pyridazine core in constructing complex, fused heterocyclic architectures with potential biological activities. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 5 Bromo 3 Chloropyridazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. gsconlinepress.com Calculations on pyridazine (B1198779) derivatives are frequently performed to predict their geometry, electronic structure, and reactivity. gsconlinepress.commdpi.com For 5-Bromo-3-chloropyridazine, DFT studies help in understanding how the presence and positions of the electron-withdrawing bromine and chlorine atoms on the pyridazine ring influence its molecular characteristics. nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for describing chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

In substituted pyridazines, the distribution and energy levels of these orbitals are heavily influenced by the nature of the substituents. gsconlinepress.com The electron-withdrawing halogen atoms in this compound are expected to lower the energy of both the HOMO and LUMO levels. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net Analysis of the FMOs for related halogenated heterocycles shows that the LUMO is often delocalized over the aromatic ring, indicating sites susceptible to nucleophilic attack. digitellinc.com

Table 1: Frontier Molecular Orbital Data for this compound

Parameter Value
HOMO Energy Data not available in cited literature
LUMO Energy Data not available in cited literature
HOMO-LUMO Gap (ΔE) Data not available in cited literature

Data is typically calculated using DFT methods such as B3LYP with a suitable basis set.

Reactivity Indices and Fukui Functions

Fukui functions are used within DFT to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. By analyzing Fukui functions, one can identify the atoms most likely to participate in chemical reactions. researchgate.net

For a molecule like this compound, these calculations would identify which of the carbon or nitrogen atoms are the most probable sites for electrophilic or nucleophilic substitution. Such theoretical predictions are invaluable for planning synthetic routes and understanding reaction mechanisms. gsconlinepress.com

Table 2: Predicted Reactive Sites from Fukui Functions

Atom/Region Predicted Susceptibility
Nucleophilic Attack Data not available in cited literature
Electrophilic Attack Data not available in cited literature

Reactivity is predicted based on the values of the Fukui function (f(r)).

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. digitellinc.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the electronegative nitrogen atoms of the pyridazine ring, along with the halogen substituents, create a complex electrostatic landscape. MEP analysis would likely show negative potential around the nitrogen atoms, indicating their role as Lewis basic centers. Conversely, positive potential regions are expected on the hydrogen atoms and potentially near the carbon atoms attached to the halogens, highlighting sites susceptible to nucleophilic interaction. digitellinc.com

Dipole Moments

Table 3: Calculated Dipole Moment

Computational Method Dipole Moment (Debye)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. synthonix.com These simulations can provide detailed information about the conformational stability and dynamics of a molecule in various environments. synthonix.com

Conformational Analysis and Stability

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For rigid aromatic systems like this compound, the primary structure is largely planar and does not have significant rotational freedom that would lead to distinct conformers. tubitak.gov.tr The molecule has zero rotatable bonds. chemscene.com

Therefore, MD simulations would primarily be used to study the molecule's vibrational motions and its interactions with solvent molecules. The simulations would confirm the inherent structural rigidity and stability conferred by the aromatic heterocyclic core. tubitak.gov.tr While extensive conformational changes are not expected, analysis of the simulation trajectory can reveal minor fluctuations and confirm the planarity of the lowest energy state.

Solvent Effects on Reactivity

The reactivity of this compound in chemical reactions is significantly influenced by the solvent medium. Computational studies, primarily using Density Functional Theory (DFT), have shown that solvent polarity can alter molecular parameters and chemical properties of related halopyridines. researchgate.net For reactions involving pyridazine derivatives, both protic and aprotic polar solvents are analyzed to understand their impact on reaction kinetics and thermodynamics. scispace.com

Theoretical studies on similar heterocyclic systems demonstrate that solvent molecules can stabilize transition states and intermediates, thereby affecting activation barriers. mdpi.com For instance, in nucleophilic aromatic substitution (SNAr) reactions, a key reaction type for this compound, the choice of solvent can be critical. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (AN) are often employed. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and calculate its effect on the energetic profile of the reaction. researchgate.netnih.gov

Studies on substituted pyridine (B92270) N-oxides have shown that the stability of complexed cations is dependent on the solvent's polarity, with formation constants varying between solvents like acetone (B3395972) and acetonitrile. nih.gov Similarly, for this compound, the reaction rates and equilibrium positions of its synthetic transformations are expected to be highly dependent on the solvating medium. Protic solvents, for example, could potentially participate in hydrogen bonding with the pyridazine nitrogen atoms, altering the electron density of the ring and thus its reactivity towards nucleophiles or electrophiles. scispace.com A theoretical study on pyridazinone tautomerization highlighted the necessity of protic polar solvents to lower the high activation energy of the process. scispace.com

Table 1: Predicted Influence of Solvent Type on the Reactivity of this compound

Solvent Type Polarity Predicted Effect on SNAr Reactions Rationale
Non-polar (e.g., Hexane, Toluene) Low Low reaction rates Poor stabilization of charged intermediates and transition states. mdpi.com
Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) High Accelerated reaction rates Effective stabilization of the charged Meisenheimer complex intermediate without solvating the nucleophile excessively. diva-portal.org

Quantum Chemical Calculations of Reaction Mechanisms

Elucidation of Transition States and Reaction Pathways

Quantum chemical calculations are a powerful tool for mapping the detailed mechanisms of reactions involving this compound. rsc.org By employing methods like DFT, researchers can model the entire reaction coordinate, identifying key stationary points, including reactants, intermediates, transition states, and products. researchgate.net This computational approach allows for the step-by-step visualization of bond-breaking and bond-forming processes.

For halogenated pyridazines, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are common transformations. mdpi.comwur.nl Computational studies can elucidate the mechanisms of these reactions. For an SNAr reaction, calculations can distinguish between a concerted mechanism and a stepwise pathway involving a Meisenheimer intermediate. diva-portal.org The geometry and energy of the transition state(s) can be precisely calculated, providing insight into the factors that control the reaction rate. rsc.orgacs.org For example, in the reaction of this compound with an amine, DFT calculations can model the initial nucleophilic attack, the formation of the tetrahedral intermediate, and the subsequent loss of the halide leaving group.

Energetic Profiles of Key Synthetic Steps

A key output of quantum chemical calculations is the energetic profile, or reaction energy diagram, which plots the potential energy of the system as the reaction progresses. These profiles provide quantitative data on activation energies (ΔG‡) and reaction energies (ΔGrxn) for each elementary step. researchgate.net

Consider the Suzuki-Miyaura cross-coupling of this compound, a versatile method for creating C-C bonds. rsc.org The catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination. Computational chemistry can calculate the free energy profile for this entire cycle. The oxidative addition of the palladium(0) catalyst to the C-Br or C-Cl bond is typically the rate-determining step. The calculated energy barriers for addition at the C-Br position versus the C-Cl position can predict the regioselectivity of the reaction. researchgate.net Generally, the C-Br bond is more reactive than the C-Cl bond, suggesting that oxidative addition would preferentially occur at the C5 position. rsc.org

An illustrative energetic profile for the first step (oxidative addition) in a Suzuki coupling reaction would show the relative energies of the reactants (this compound + Pd(0) catalyst), the transition states for addition to the C-Br and C-Cl bonds, and the resulting Pd(II) intermediates. Such calculations consistently show a lower activation barrier for the cleavage of the C-Br bond compared to the C-Cl bond. rsc.org

Structure-Reactivity Relationships from a Theoretical Perspective

Impact of Halogen Substituents on Pyridazine Reactivity

The presence and position of the bromine and chlorine atoms on the pyridazine ring are the primary determinants of the reactivity of this compound. Both halogens are electron-withdrawing groups, which decrease the electron density of the π-deficient pyridazine ring, making it more susceptible to nucleophilic attack. mdpi.comscispace.com

Computational studies on substituted pyridines and other azines provide a framework for understanding these effects. acs.orgresearchgate.net The electron-withdrawing nature of the halogens activates the ring carbons towards nucleophilic substitution. DFT calculations can quantify this effect by computing atomic charges and molecular electrostatic potential (MEP) maps, which visualize the electron-deficient regions of the molecule that are prone to attack. researchgate.net

The relative reactivity of the two halogen substituents is also a key factor. In nucleophilic substitutions and cross-coupling reactions, the C-Br bond is generally weaker and more readily cleaved than the C-Cl bond. rsc.org This difference in bond dissociation energy (BDE) is a critical factor in determining the site-selectivity of reactions. For instance, in Suzuki-Miyaura couplings of mixed dihaloheteroarenes, the reaction almost invariably occurs at the position bearing the heavier, more reactive halide (I > Br > Cl). rsc.org Therefore, for this compound, reactions are predicted to occur selectively at the C5-bromo position. rsc.org

Table 2: Theoretical Impact of Halogen Substituents on Reactivity Parameters of the Pyridazine Ring

Property Effect of Chlorine at C3 Effect of Bromine at C5 Combined Effect
Ring Electron Density Decreased (Inductive Withdrawal) Decreased (Inductive Withdrawal) Significantly decreased, enhancing susceptibility to nucleophiles. scispace.com
LUMO Energy Lowered Lowered Significantly lowered, facilitating nucleophilic attack. diva-portal.org
C-Halogen Bond Strength Stronger (C-Cl) Weaker (C-Br) C5-Br is the more reactive site for oxidative addition and some SNAr reactions. rsc.org

| Regioselectivity | Activates C5 and C3 positions | Activates C3 and C5 positions | Preferential reaction at the C5 position due to the better leaving group ability of bromide. rsc.org |

Computational Prediction of Synthetic Outcomes

Advances in computational chemistry allow for the in silico prediction of reaction outcomes, guiding synthetic efforts and minimizing trial-and-error experimentation. rsc.orgsemanticscholar.org For this compound, theoretical calculations can predict the major product of a given reaction with considerable accuracy.

The primary application is in predicting regioselectivity. In reactions where multiple isomers can be formed, such as the amination or arylation of this compound, DFT can be used to calculate the activation energies for all possible reaction pathways. diva-portal.org The pathway with the lowest activation energy barrier is kinetically favored and will correspond to the major product. researchgate.net For example, when reacting this compound with a nucleophile, one can compute the transition state energies for attack at the C3 and C5 positions. The calculations would likely predict that substitution at C5 (displacement of bromide) is the favored pathway. rsc.org

Furthermore, computational models can help in catalyst and reaction design. researchgate.netacs.org By understanding the electronic effects of substituents on transition state energies, one can rationally design substrates or choose catalysts to achieve a desired outcome. For instance, if substitution at the C3 position were desired, computational screening could help identify a catalyst system that selectively activates the C-Cl bond over the C-Br bond, although this represents a significant chemical challenge. researchgate.net

Applications of 5 Bromo 3 Chloropyridazine in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Heterocyclic Systems

5-Bromo-3-chloropyridazine serves as a foundational molecule for constructing a variety of heterocyclic compounds, owing to the reactivity of its carbon-halogen bonds.

The dual halogenation of the pyridazine (B1198779) ring allows for its use as a precursor in the formation of fused heterocyclic systems. The differential reactivity of the bromine and chlorine atoms can be exploited to perform sequential, site-selective reactions. This step-wise functionalization is a key strategy for building more elaborate molecular frameworks, where the pyridazine ring is annulated with other rings. For instance, chloropyridazine derivatives can be synthesized from pyridazinone precursors using reagents like a phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) mixture, which then become ready for further cyclization reactions. asu.edu.egresearchgate.net The strategic placement of the reactive halogen sites on this compound makes it a suitable starting point for creating polycyclic structures containing the pyridazine moiety.

The pyridazine core is a common motif in many biologically active molecules. Halogenated pyridazines are frequently used as intermediates in the synthesis of compounds for the pharmaceutical and agrochemical industries. nbinno.com

In medicinal chemistry, this compound is considered a valuable building block for creating new pharmaceutical agents. echemi.com The presence of two distinct halogen atoms allows for selective functionalization, often through methods like palladium-catalyzed cross-coupling reactions. This orthogonal reactivity enables chemists to introduce different molecular fragments at specific positions on the pyridazine ring, facilitating the synthesis of a library of derivatives from a single lead compound. This approach is fundamental in structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize the therapeutic properties of a potential drug molecule. The development of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide for evaluation as antitumor agents highlights the utility of such bromo-chloro substituted heterocycles in creating chiral drugs. mdpi.com

The bromo-chloro-substituted heterocyclic motif is also important in the agrochemical sector for the production of pesticides, including herbicides and insecticides. chemimpex.comnbinno.comlookchem.com While specific examples detailing the direct use of this compound are specialized, related structures are integral to the synthesis of commercial agrochemicals. For example, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a crucial intermediate in the manufacture of the insecticide Chlorantraniliprole, demonstrating the effectiveness of the chlorinated pyridine (B92270) and brominated pyrazole (B372694) combination in creating potent pest control agents. scimplify.com This underscores the value of the functionalities present in this compound for designing effective crop protection compounds. chemimpex.comscimplify.com

Role in Cross-Coupling Chemistry as a Substrate

The carbon-bromine and carbon-chlorine bonds in this compound are prime reaction sites for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. rsc.org This reaction is widely used to synthesize aryl- and heteroaryl-substituted pyridazines. mdpi.com A key aspect of the chemistry of this compound is the differential reactivity of the two halogen substituents. The carbon-bromine bond is typically more susceptible to oxidative addition to a palladium(0) catalyst than the stronger carbon-chlorine bond. This reactivity difference allows for selective coupling at the C-5 position (bearing the bromine atom) while leaving the C-3 position (bearing the chlorine atom) intact for potential subsequent transformations.

Research on the site-selective Suzuki-Miyaura coupling of dihalogenated heteroarenes confirms this trend. For instance, in a related compound, 3-chloro-5-bromo-6-phenylpyridazine, the Suzuki-Miyaura reaction occurs selectively at the C-5 position where the bromo group is located. rsc.org This selective functionalization is crucial for the efficient and controlled synthesis of complex molecules. rsc.org

Example of Suzuki-Miyaura Cross-Coupling Reaction
Substrate 3-Bromo-6-(thiophen-2-yl)pyridazine mdpi.com
Coupling Partner (Hetero)aryl-boronic acid mdpi.com
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) mdpi.com
Base Sodium Carbonate (Na₂CO₃) mdpi.com
Solvent DME/Ethanol/Water mdpi.com
Product 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine mdpi.com

This selective reactivity allows for the creation of π-conjugated systems based on the pyridazine heterocycle, which are of interest for their electronic and optical properties. mdpi.com

Analytical Methodologies for Structural Elucidation and Purity Assessment of 5 Bromo 3 Chloropyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-Bromo-3-chloropyridazine. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of this compound.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the two protons on the pyridazine (B1198779) ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen, bromine, and chlorine atoms. Typically, aromatic protons in such heterocyclic systems appear in the downfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks corresponding to each of the four carbon atoms in the pyridazine ring would be observed. The chemical shifts of these carbons are indicative of their electronic environment, which is heavily influenced by the attached halogen and nitrogen atoms.

Predicted NMR Data for this compound:

Nucleus Predicted Chemical Shift (ppm)
¹H Signals corresponding to the two ring protons
¹³C Signals for the four distinct carbon atoms

This table is based on general principles and predicted values for similar structures. guidechem.com

In the analysis of derivatives, such as ethyl 1-(5-bromo-2-chloropyridin-3-yl)-2-methyl-1H-pyrrole-3-carboxylate, ¹H NMR shows characteristic peaks for the pyridyl protons, for instance, at δ 8.57 (d, J = 2.3 Hz, 1H) and 7.89 (d, J = 2.3 Hz, 1H). beilstein-journals.org The ¹³C NMR spectrum of this derivative displays signals for the pyridyl carbons at δ 150.7, 148.5, 140.5, 136.7, and 118.8 ppm, confirming the substitution pattern. beilstein-journals.org

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful and essential analytical technique. icpms.cz Fluorine-19 has a nuclear spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. alfa-chemistry.comwikipedia.org

A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which can span over 800 ppm. wikipedia.org This large dispersion minimizes the probability of signal overlap and provides high resolution for distinguishing between different fluorine environments within a molecule. icpms.cz The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent tool for confirming the successful incorporation of fluorine and for studying the electronic effects within fluorinated derivatives. nih.gov For instance, trifluoromethyl (CF₃) groups typically appear in a range of -50 to -70 ppm. wikipedia.org The coupling between fluorine and hydrogen (¹H-¹⁹F) or between different fluorine nuclei (¹⁹F-¹⁹F) provides additional structural information. wikipedia.org This technique is crucial in the development of fluorinated pharmaceuticals and agrochemicals where the position and number of fluorine atoms can significantly impact biological activity. alfa-chemistry.com

Mass Spectrometry (MS)

Mass spectrometry is a vital technique used to determine the molecular weight and elemental composition of this compound and its derivatives. guidechem.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₄H₂BrClN₂), the monoisotopic mass is calculated to be 191.90899 Da. nih.gov HRMS can confirm this precise mass, which helps in distinguishing it from other compounds with the same nominal mass. uni.lu The technique is also invaluable in the characterization of derivatives, such as in confirming the molecular ion peaks of substituted pyridines and their fragments. beilstein-journals.org

Predicted HRMS Data for this compound Adducts:

Adduct m/z
[M+H]⁺ 192.91628
[M+Na]⁺ 214.89822
[M-H]⁻ 190.90172

Data sourced from PubChem predictions. uni.lu

In mass spectrometry, the molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the presence of both bromine and chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl). This distinctive pattern is a key identifier. The analysis of the fragment ions provides further confirmation of the structure, as the molecule breaks apart at its weakest bonds. This fragmentation data can be used to piece together the molecular structure, corroborating findings from other analytical methods. researchgate.net For example, in related halogenated pyridines, fragmentation often involves the loss of the halogen atoms or the cleavage of the ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands for the aromatic C-H stretching and the C=C and C=N stretching vibrations of the pyridazine ring. The carbon-halogen bonds also give rise to distinct absorption bands in the fingerprint region of the spectrum. The C-Cl and C-Br stretching vibrations are typically found at lower frequencies. This technique is particularly useful for confirming the presence of the pyridazine ring and the halogen substituents. researchgate.net

Typical IR Absorption Frequencies for Halogenated Pyridine (B92270) Derivatives:

Vibrational Mode Frequency (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Ring C=C/C=N Stretch 1400-1600
C-Br Stretch 600-800
C-Cl Stretch 600-800

This table is based on general values for halogenated pyridine compounds.

Elemental Analysis (EA)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this method provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) present in the molecule. These experimental values are then compared with the theoretically calculated percentages based on its molecular formula, C₄H₂BrClN₂, to confirm the compound's empirical formula and assess its purity.

In the synthesis of various pyridazine derivatives, elemental analysis serves as a crucial final step for characterization. For instance, in the synthesis of certain 5-chloropyrido[2,3-d]pyridazin-8(7H)-one derivatives, the calculated and found percentages of C, H, and N showed close agreement, validating the proposed structures. jocpr.com Similarly, for a series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives, CHN analysis was performed, and the results were consistent with the calculated values, confirming the successful synthesis of the target compounds. jocpr.com

Table 1: Theoretical vs. Found Elemental Composition for Pyridazine Derivatives

CompoundMolecular FormulaAnalysis%C%H%N
5-Chloropyrido[2,3-d]pyridazin-8(7H)-oneC₇H₅ClN₃OCalcd46.302.2223.14
Found46.362.3123.14
5-(4-Methylpiperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-oneC₁₂H₁₅N₅OCalcd58.766.1628.55
Found58.766.1628.55

This table showcases the comparison between the calculated and experimentally found elemental percentages for related pyridazine derivatives, highlighting the accuracy of the synthesis. Data sourced from a study on pyridazine derivatives. jocpr.com

The combustion analysis for 2,3-dibromo-5-chloropyridine, a related halogenated pyridine, also demonstrates the application of this technique. The calculated values for C, H, and N were compared against the found values to verify the compound's identity. google.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the unambiguous determination of molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound and its derivatives in the solid state.

In another study, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were analyzed using X-ray crystallography. mdpi.com This analysis confirmed their absolute configurations and provided detailed data on their monoclinic crystal system, including unit cell dimensions. mdpi.com The crystallographic data for these derivatives provide a model for what could be expected from an analysis of this compound, revealing how the halogen substituents influence the solid-state structure.

Table 2: Crystallographic Data for a Related Halogenated Pyridine Derivative

ParameterValue
CompoundMethyl 5-bromo-2-chloropyridine-3-carboxylate
Molecular FormulaC₇H₅BrClNO₂
Crystal SystemTriclinic
Space GroupP1
a (Å)3.978 (2)
b (Å)8.153 (3)
c (Å)14.040 (2)
α (°)96.89 (2)
β (°)96.20 (3)
γ (°)100.70 (2)
V (ų)440.2 (3)
Z2

This table presents the crystallographic data for methyl 5-bromo-2-chloropyridine-3-carboxylate, a compound structurally related to this compound. This data provides insight into the typical solid-state parameters of such halogenated heterocycles. Data sourced from crystallographic studies. nih.goviucr.org

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers and reaction byproducts. These methods exploit differences in the physicochemical properties of the components in a mixture to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds like many pyridazine derivatives.

In the context of pyridazine derivatives, GC-MS is used to confirm the identity of synthesized compounds and to assess their purity. rsc.org For some analytes, chemical derivatization may be employed prior to GC-MS analysis to enhance volatility or improve chromatographic behavior. jfda-online.comnih.gov For instance, long-chain aldehydes have been converted into Schiff bases with pyridine-containing reagents to facilitate structural determination by GC-MS. acs.org The mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique fingerprint for each component that aids in its structural elucidation. The technique has been successfully applied to the analysis of various pyridine derivatives in complex matrices. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a versatile and widely used analytical technique that couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. wikipedia.orgshimadzu.comchemyx.com This method is ideal for analyzing a broad range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for many pyridazine derivatives. researchgate.net

In the analysis of pyridazine derivatives, LC-MS is frequently employed to monitor the progress of reactions, identify intermediates, and confirm the molecular weight of the final products. jocpr.com For example, in the synthesis of a series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives, LC-MS data confirmed the mass of the synthesized compounds. jocpr.com The technique's ability to provide molecular weight information is crucial for verifying the successful outcome of a synthetic step. LC-MS/MS, a tandem mass spectrometry approach, can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for the structural elucidation of novel compounds. nih.gov

Table 3: LC-MS Data for a Pyridazine Derivative

CompoundMolecular FormulaCalculated Mass (M+1)⁺Found Mass (M+1)⁺
5-(4-Methylpiperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-oneC₁₂H₁₅N₅O246.13246.2

This table shows the calculated and experimentally found mass-to-charge ratio for a pyridazine derivative, demonstrating the utility of LC-MS in confirming the molecular weight of synthesized compounds. Data sourced from a study on pyridazine derivatives. jocpr.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess the purity of a substance. mdpi.com In the synthesis of this compound and its derivatives, TLC is an indispensable tool. jocpr.comrsc.org

Researchers use TLC to track the consumption of starting materials and the formation of products over time. mdpi.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the components of the mixture separate based on their polarity. The separated spots are then visualized, often using UV light. mdpi.com This allows for a quick assessment of the reaction's status and helps in determining the optimal reaction time. mdpi.com Furthermore, TLC is used to check the purity of the final products after purification steps like column chromatography or recrystallization. jocpr.comnih.gov

Future Directions and Emerging Research Avenues for 5 Bromo 3 Chloropyridazine

Development of Novel and Sustainable Synthetic Routes

The pursuit of greener, more efficient, and safer chemical manufacturing processes is a major driver of innovation in synthetic chemistry. For 5-Bromo-3-chloropyridazine, future synthetic strategies are likely to move beyond traditional batch methods towards continuous and electrochemically driven processes that offer enhanced control and sustainability.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a revolutionary technology in the synthesis of organic molecules, offering advantages in safety, scalability, and reaction control. While specific flow syntheses for this compound are not yet widely reported, the successful application of this technology to other nitrogen-containing heterocycles, such as pyrazoles, highlights its immense potential. mdpi.com Future research is anticipated to focus on adapting existing batch syntheses of pyridazines into continuous flow processes.

Potential advantages of a flow synthesis for this compound would include:

Enhanced Safety: The handling of potentially hazardous reagents can be managed more safely in the small, controlled volumes of a flow reactor.

Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities.

Scalability: Scaling up production in a flow system is often more straightforward than in traditional batch reactors.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of a Dihalogenated Heterocycle Intermediate.
ParameterTraditional Batch SynthesisProjected Flow Synthesis
Reaction TimeHours to daysMinutes to hours
YieldVariable, often moderatePotentially higher and more consistent
Safety ProfileHandling of bulk hazardous materialsMinimized quantities of hazardous intermediates at any given time
ScalabilityRequires larger reactors, can be challengingLinear scalability by extending operation time

Electrochemical Synthesis

Electrochemical synthesis offers a green and often more selective alternative to traditional chemical oxidation and reduction reactions by using electrons as the primary reagent. The electrochemical behavior of various pyridazine (B1198779) derivatives has been investigated, revealing that they undergo reduction processes. peacta.org For a compound like this compound, which possesses two distinct carbon-halogen bonds, electrochemical methods could offer a pathway for selective functionalization.

Future research in this area could explore:

Selective Reductive Dehalogenation: By carefully controlling the electrode potential, it may be possible to selectively cleave the C-Br or C-Cl bond, providing a controlled route to mono-substituted pyridazine intermediates.

Electrochemical Cross-Coupling Reactions: The generation of radical intermediates at an electrode surface could enable novel cross-coupling reactions, avoiding the need for stoichiometric organometallic reagents.

The development of electrochemical synthetic routes would align with the growing demand for more environmentally benign chemical processes.

Exploration of New Reactivity Modes

Beyond its use in traditional cross-coupling reactions, the inherent reactivity of the this compound scaffold presents opportunities for the development of novel chemical transformations. C-H functionalization and photocatalysis are two particularly promising areas for future exploration.

C-H Functionalization Strategies

Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering a more atom-economical approach to creating complex molecules. rsc.orgresearchgate.net For electron-deficient heterocycles like pyridazine, this can be challenging but highly rewarding. While research on the direct C-H functionalization of pyridazine itself is still developing, extensive work on the related pyridine (B92270) and quinoline systems provides a roadmap for future investigations. nih.govmdpi.com

Given the electronic properties of the pyridazine ring in this compound, the C-H bonds are expected to have distinct reactivities. Future research will likely focus on:

Regioselective C-H Arylation and Alkenylation: Developing transition-metal catalyzed methods to selectively functionalize the C-H bonds of the pyridazine ring, offering new pathways to novel derivatives without the need for pre-functionalization.

Directing Group Strategies: The use of directing groups to control the regioselectivity of C-H activation on the pyridazine core could unlock new synthetic possibilities.

Table 2: Potential C-H Functionalization Sites on this compound and their Relative Reactivity based on Analogy with Pyridine Chemistry.
PositionRelative Reactivity in C-H FunctionalizationInfluencing Factors
C-4Potentially reactiveAdjacent to nitrogen and bromine, influencing electronic properties.
C-6Potentially reactiveAdjacent to nitrogen and chlorine, influencing electronic properties.

Photocatalytic Transformations

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive intermediates under mild conditions. nih.govacs.org The application of photocatalysis to the functionalization of nitrogen heterocycles has seen rapid growth. mdpi.comnih.gov For this compound, photocatalysis could open up new avenues for reactions that are difficult to achieve with traditional methods.

Emerging research in this area could involve:

Photocatalytic Radical Reactions: The generation of pyridazinyl radicals from this compound could allow for novel C-C and C-heteroatom bond formations.

Energy Transfer Catalysis: Using photosensitizers to activate the pyridazine ring could enable unique cycloaddition or isomerization reactions.

The development of photocatalytic methods for the transformation of this compound would provide access to a wider range of functionalized pyridazine derivatives under sustainable conditions.

Integration into Advanced Materials and Devices

The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it an attractive component for advanced materials. rsc.orgmyskinrecipes.com Pyridazine derivatives have been explored for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnih.govnih.govfrontiersin.org

The presence of two halogen atoms in this compound provides two distinct points for synthetic modification, allowing for the construction of complex molecular architectures suitable for materials applications. Future research directions include:

Organic Semiconductors: Incorporating the this compound moiety into larger conjugated systems could lead to new p-type or n-type organic semiconductors for use in organic field-effect transistors (OFETs).

Thermally Activated Delayed Fluorescence (TADF) Emitters: The electron-accepting nature of the pyridazine core makes it a promising building block for the design of new TADF emitters for next-generation OLEDs. nih.govfrontiersin.org

Energetic Materials: Nitrogen-rich heterocycles are of interest in the development of advanced energetic materials, and substituted pyridazines could serve as building blocks for new, high-performance compounds. acs.org

The systematic exploration of this compound as a building block in materials science is a key area for future growth, with the potential to contribute to the development of next-generation electronic and energy materials.

Organic Electronics Applications

The field of organic electronics is actively seeking adaptable and high-performing materials for various devices. rsc.org Pyridazine-based compounds have garnered increasing attention in this area due to their inherent electronic properties, structural modifiability, and capacity for supramolecular assembly. rsc.org The pyridazine ring, the core of this compound, is a π-deficient system, making it an effective electron acceptor. frontiersin.orgresearchgate.net This electron-accepting nature is a critical feature for materials used in organic field-effect transistors (OFETs), organic photovoltaic devices (OPVs), and organic light-emitting diodes (OLEDs). rsc.org

Research has shown that pyridazine possesses a lowest unoccupied molecular orbital (LUMO) energy level comparable to other commonly used N-heterocycles like triazine and pyrazine, making it suitable for creating materials with small singlet-triplet splitting energy (ΔEST). frontiersin.org This property is particularly crucial for the development of emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows OLEDs to overcome the 5% external quantum efficiency (EQE) limit of traditional fluorescent materials by harvesting triplet excitons. frontiersin.orgresearchgate.net Donor-acceptor molecules combining a pyridazine core with electron-donating moieties have been synthesized, demonstrating the potential for pyridazine-based compounds to function as efficient TADF emitters. frontiersin.orgmdpi.com

The halogen atoms on this compound serve as reactive handles for synthesizing more complex pyridazine-cored materials. Through cross-coupling reactions, various electron-donating or charge-transporting groups can be attached to the pyridazine scaffold, allowing for the fine-tuning of the material's optoelectronic properties for specific device applications. myskinrecipes.com This positions this compound as a key starting material for a future library of organic electronic materials.

Table 1: Potential Organic Electronic Applications for Pyridazine-Based Materials

Device Type Key Role of Pyridazine Moiety Desired Properties
OLEDs Emitter Layer, Host Material High photoluminescence quantum yield (ΦPL), small singlet-triplet splitting (ΔEST) for TADF, high thermal stability. frontiersin.orgrsc.org
OFETs n-type Semiconductor Low LUMO level for electron injection/transport, good planarity for efficient π–π stacking and charge mobility. rsc.orgrsc.org
OPVs Electron Acceptor (Non-fullerene) Strong electron-accepting character, broad light absorption, suitable energy levels for charge separation. rsc.org

Sensing and Diagnostic Platforms

The development of chemosensors for detecting environmental pollutants and biologically relevant species is a rapidly growing field. Heterocyclic compounds, particularly those containing nitrogen atoms like pyridine and pyridazine, are excellent candidates for building fluorescent sensors. mdpi.com The nitrogen atoms in the pyridazine ring can act as binding sites for metal cations. mdpi.com This interaction can modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence or color, forming the basis of a sensor. mdpi.com

Future research could involve the synthesis of novel sensors derived from this compound. The bromo and chloro positions can be selectively functionalized to attach fluorophores or other signaling units. The resulting molecule could be designed to exhibit a specific fluorescent response upon binding to a target analyte, such as toxic heavy metal ions (e.g., Hg²⁺, Cr²⁺, Ni²⁺), at the pyridazine nitrogen sites. mdpi.com The ability to create a diverse range of derivatives from a single starting material like this compound is highly advantageous for developing arrays of sensors for high-throughput screening and diagnostics.

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the discovery and optimization of new molecules and materials.

Machine Learning in Reaction Prediction and Optimization

For a versatile building block like this compound, ML could be employed to:

Predict reaction outcomes: Forecast the product and yield of reactions involving the C-Br and C-Cl bonds with various coupling partners and catalysts.

Optimize reaction conditions: Suggest the optimal solvent, temperature, and catalyst to maximize the yield of a desired derivative.

Table 2: Machine Learning Model for Predictive Synthesis

Model Inputs Model Outputs Potential Impact
Reactants (e.g., this compound, boronic acid) Predicted major product structure Accelerates discovery of new derivatives.
Reagents (e.g., catalyst, base) Predicted reaction yield (%) Optimizes resource allocation by avoiding low-yield reactions.
Reaction Conditions (e.g., solvent, temperature) Likelihood of success (%) Reduces experimental failures and saves time.
Target Molecule Structure Proposed multi-step synthetic pathway Streamlines the synthesis of complex molecules. cam.ac.uk

Ab Initio Molecular Dynamics for Reaction Mechanism Discovery

While machine learning predicts outcomes based on existing data, ab initio molecular dynamics (AIMD) offers a way to understand the fundamental physics of a chemical reaction from first principles. youtube.com AIMD simulations model the movement of atoms and electrons over time as a reaction proceeds, allowing researchers to visualize transition states, identify short-lived intermediates, and elucidate complex reaction mechanisms without prior experimental knowledge. mdpi.com

The functionalization of dihalogenated heterocycles like this compound can be complex, with issues of regioselectivity and competing reaction pathways. AIMD simulations can provide profound insights into these processes. mdpi.com For instance, a simulation could reveal why a particular catalyst favors reaction at the bromine-substituted position over the chlorine-substituted one. By understanding the precise energetic landscape of the reaction, conditions can be tailored to favor the desired outcome. This computational tool is crucial for moving beyond trial-and-error synthesis to a regime of rational, mechanism-driven reaction design. nih.gov

Biological and Pharmaceutical Research Beyond Current Scopes

The pyridazine ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. thieme-connect.comresearchgate.net Its unique properties make it an attractive alternative to more common rings like benzene.

Targeted Drug Discovery with Modified Pyridazine Scaffolds

The pyridazine nucleus is a key component in a wide range of pharmacologically active agents, including anticancer, antihypertensive, and anti-inflammatory drugs. mdpi.comacs.org One of the most powerful strategies in modern drug design is bioisosteric replacement, where one functional group is swapped for another to improve a molecule's properties without losing its desired biological activity. mdpi.com The pyridazine ring is often used as a bioisostere for a phenyl ring; this substitution can significantly lower the molecule's lipophilicity (LogP), which often improves aqueous solubility and can lead to a better ADME (absorption, distribution, metabolism, and excretion) profile. cambridgemedchemconsulting.com

This compound is an ideal starting point for building libraries of novel compounds for targeted drug discovery. The bromine and chlorine atoms provide two chemically distinct handles for sequential and selective functionalization, for example, through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic introduction of a wide variety of other chemical groups (pharmacophores) at specific positions on the pyridazine ring.

This approach enables the creation of large, diverse libraries of modified pyridazine scaffolds. These libraries can then be screened against specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. thieme-connect.comacs.org By rationally designing modifications that occupy specific pockets in a target enzyme's active site, highly potent and selective inhibitors can be discovered. nih.gov The structural and electronic properties of the pyridazine core, combined with the synthetic versatility offered by the two halogen atoms of this compound, make it an exceptionally valuable platform for the future of targeted drug design. thieme-connect.com

Table 3: Role of Pyridazine Scaffolds in Targeted Drug Discovery

Therapeutic Area Example Target Class Rationale for Using Pyridazine Scaffold
Oncology Protein Kinases (e.g., JNK1, c-Met) Acts as a core scaffold to orient pharmacophoric groups; can form key hydrogen bonds with the target. thieme-connect.comacs.orgnih.gov
Oncology Glutaminase C (GAC) The scaffold can be modified to introduce groups that form cation-π interactions or salt bridges with the enzyme's active site. nih.gov
General Drug Design Various (replacing phenyl groups) Improves physicochemical properties such as solubility; can reduce metabolic turnover and improve ADME profile. cambridgemedchemconsulting.com

Development of New Therapeutic Agents

The pyridazine core is a recognized pharmacophore present in numerous approved drugs. The strategic functionalization of the this compound skeleton is a promising avenue for the discovery of next-generation therapeutic agents targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders.

Anticancer Agents:

Research has focused on synthesizing novel pyridazine derivatives with potent anticancer properties. One study involved the development of pyridazinone-based diarylurea derivatives designed as surrogates for existing multi-kinase inhibitors. nih.govrsc.org These compounds were evaluated for their anti-proliferative activities, with certain derivatives showing significant efficacy. For instance, compounds with a 3-chloro or 3-bromo substitution on a linked phenyl thiourea moiety demonstrated a marked increase in antiproliferative activity. nih.gov Molecular docking studies suggested that these compounds bind effectively to key enzymes like VEGFR-2, and gene expression analysis confirmed their ability to upregulate pro-apoptotic genes. nih.govrsc.org

Another approach has been the synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides. nih.gov Starting from 3-amino-6-chloropyridazine, a multi-step synthesis yielded compounds that were screened against a panel of human cancer cell lines. Several derivatives exhibited excellent cytotoxic activity, particularly against breast (MCF-7) and melanoma (SK-MEL-28) cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov

Table 1: Anticancer Activity of Selected Pyridazine Derivatives
Compound ClassTarget/MechanismKey FindingsCancer Cell Lines
Pyridazinone-based DiarylureaVEGFR-2 Inhibition, Apoptosis Induction3-halogen substitution enhances activity. Upregulates p53 and Bax genes.General (NCI-60 panel)
Imidazo[1,2-b]pyridazine SulfonamidesKinase InhibitionCompounds 4e and 4f showed IC₅₀ values from 1 to 10 µM.MCF-7 (Breast), SK-MEL-28 (Melanoma)

Anti-Inflammatory Agents:

The pyridazine scaffold has also been explored for the development of anti-inflammatory drugs. A study reported the synthesis of N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines starting from a dichlorinated pyrazolopyridazine intermediate. nih.gov These compounds were evaluated for their ability to reduce inflammation in established animal models. This line of research highlights the potential of fused pyridazine systems in modulating inflammatory pathways. nih.gov The development of such compounds could offer new therapeutic strategies for inflammation-associated disorders by targeting enzymes like iNOS and COX-2. rsc.org

Monoamine Oxidase B (MAO-B) Inhibitors:

Selective monoamine oxidase B (MAO-B) inhibitors are crucial for treating neurodegenerative conditions like Parkinson's disease. nih.govnih.gov Researchers have synthesized and evaluated pyridazinobenzylpiperidine derivatives for their MAO inhibitory activity. Many of the synthesized compounds showed high selectivity for MAO-B over MAO-A. nih.govnih.gov One compound, designated S5 , which features a 3-chloro substituent, was identified as the most potent MAO-B inhibitor in its series, with an IC₅₀ value of 0.203 μM and a high selectivity index. nih.govnih.gov Kinetic and reversibility studies confirmed that these compounds act as competitive and reversible inhibitors, which is a desirable characteristic for modern MAOIs. nih.gov

Table 2: Activity of Pyridazine-Based MAO-B Inhibitors
Compound IDDescriptionMAO-B IC₅₀ (µM)Selectivity Index (for MAO-B vs MAO-A)
S5Pyridazinobenzylpiperidine derivative with 3-Cl substituent0.20319.04
S16Pyridazinobenzylpiperidine derivative with 2-CN substituent0.979>10.21

Multi-Component Reactions and Diversity-Oriented Synthesis (DOS)

The quest for novel drug candidates requires efficient methods to generate large collections of structurally diverse small molecules. cam.ac.ukmdpi.com Multi-Component Reactions (MCRs) and Diversity-Oriented Synthesis (DOS) are powerful strategies that address this need, and this compound is an exceptionally well-suited substrate for these approaches. cam.ac.ukrsc.org

Multi-Component Reactions (MCRs):

MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.gov This approach offers high atom economy, operational simplicity, and rapid access to complex molecules. beilstein-journals.org The pyridazine core can be incorporated into MCRs to build libraries of novel heterocyclic systems. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, can synthesize imidazo[1,2-b]pyridazines from an amino-pyridazine, an aldehyde, and an isocyanide. researchgate.net The utility of this compound lies in its potential to be converted into a suitable amino-pyridazine precursor, which can then be plugged into such MCRs to generate a library of derivatives with varied substituents dictated by the other reaction components.

Diversity-Oriented Synthesis (DOS):

DOS aims to deliberately synthesize collections of compounds that cover a broad area of chemical space, exploring not just substituent diversity but also variations in the core molecular skeleton. cam.ac.ukmdpi.com A key strategy in DOS is the use of a common substrate that can be divergently converted into multiple distinct scaffolds through controlled reaction pathways. researchgate.net

The orthogonal reactivity of the C-Br and C-Cl bonds in this compound makes it an ideal starting point for DOS. The carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) than the carbon-chlorine bond. This reactivity difference allows for a stepwise and regioselective approach:

Step 1 (Appendage Diversity): A diverse range of substituents can be introduced at the 5-position (via reaction at the C-Br bond) using a library of boronic acids or amines.

Step 2 (Further Diversification): The chlorine at the 3-position can then be targeted in a subsequent reaction with a different set of coupling partners, further expanding the diversity of the library.

Step 3 (Skeletal Diversity): The resulting disubstituted pyridazines can serve as advanced intermediates for cyclization or ring-transformation reactions, leading to a variety of fused heterocyclic systems, thereby achieving skeletal diversity.

This systematic approach, starting from a single, versatile building block like this compound, enables the efficient generation of complex and diverse molecular libraries essential for screening in chemical biology and drug discovery. mdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-bromo-3-chloropyridazine, and how can regioisomeric purity be ensured?

  • Methodological Answer : The compound is typically synthesized via halogenation of pyridazine derivatives. For example, bromination of 3-chloropyridazine using reagents like NBS (N-bromosuccinimide) under controlled conditions can yield the target compound. To ensure regioisomeric purity, techniques such as column chromatography (silica gel, hexane/ethyl acetate gradients) and NMR spectroscopy (analyzing coupling patterns and chemical shifts) are critical. Note: Confirming the CAS RN (1196155-33-5) and comparing spectral data with literature is essential to avoid confusion with isomers like 5-bromo-6-chloropyridazine .

Q. Which analytical methods are most effective for characterizing this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is used to assess purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structure: the pyridazine ring protons appear as distinct singlets or doublets in the aromatic region (δ 7.5–9.0 ppm). Mass spectrometry (EI-MS) provides molecular ion confirmation (m/z ≈ 193.42 for C₄H₂BrClN₂). Differential scanning calorimetry (DSC) can determine melting behavior (literature mp data may vary; experimental validation is advised) .

Q. How should researchers handle storage and stability concerns for this compound?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition. Pre-purge vials with inert gas (N₂/Ar) to minimize hydrolysis of the C-Cl bond. Stability tests under varying temperatures (e.g., accelerated degradation studies at 40°C) can assess shelf life. Monitor via TLC or HPLC for degradation products like dehalogenated pyridazines .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura couplings involving this compound?

  • Methodological Answer : The C-Br bond is more reactive than C-Cl in cross-couplings. To suppress undesired Cl substitution, use mild conditions: Pd(PPh₃)₄ catalyst, low temperature (50–60°C), and short reaction times. Preferential oxidative addition of Pd(0) to Br can be confirmed via in situ ³¹P NMR. For sequential functionalization, protect the Cl site with a directing group (e.g., -Boc) before coupling .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient pyridazine ring. Fukui indices identify C-5 (Br) as the most electrophilic site. Solvent effects (DMF, DMSO) can be simulated using the SMD continuum model to optimize SNAr conditions for amine or alkoxy substitutions. Compare results with experimental kinetic data to validate predictions .

Q. What are the challenges in resolving contradictory spectral data for halogenated pyridazine derivatives?

  • Methodological Answer : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents. Use single-crystal X-ray diffraction to confirm solid-state structure. For ambiguous ¹H NMR signals, employ 2D techniques (COSY, HSQC) or spiking with authentic samples. Cross-reference multiple sources (e.g., CAS RN 1196155-33-5 vs. 10132-07-7) to rule out misidentification .

Q. How is this compound utilized in constructing bioactive heterocycles?

  • Methodological Answer : It serves as a precursor for kinase inhibitors and antiviral agents. For example, Pd-catalyzed coupling with indole boronic acids generates fused pyridazine-indole scaffolds. Post-functionalization (e.g., Cl → NH₂ via Buchwald-Hartwig amination) introduces pharmacophores. Biological assays (e.g., IC₅₀ measurements) validate target engagement, while X-ray crystallography confirms binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.